molecular formula C19H22N2O4 B4629741 2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B4629741
M. Wt: 342.4 g/mol
InChI Key: HPRHBAQMBJXCRY-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 2,4-dimethylphenol with an appropriate halogenated ethyl compound under basic conditions to form the phenoxy intermediate.

    Coupling with piperazine: The phenoxy intermediate is then reacted with 4-(furan-2-carbonyl)piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)ethanol
  • 4-(Furan-2-carbonyl)piperazine
  • 1-(4-(Furan-2-carbonyl)piperazin-1-yl)ethanone

Uniqueness

2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties compared to its individual components.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-14-5-6-16(15(2)12-14)25-13-18(22)20-7-9-21(10-8-20)19(23)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRHBAQMBJXCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 3
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2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 4
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2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 5
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2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 6
2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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